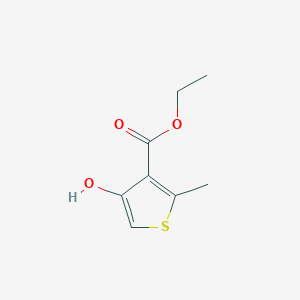

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

説明

特性

IUPAC Name |

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCKKGNETVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305384 | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-82-9 | |

| Record name | NSC170617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the thiol group from NaSH attacks the chloroacetyl moiety of the starting material. This initiates cyclization to form the thiophene ring. Key parameters include:

-

Solvent : Absolute ethanol (120 mL per 12.0 g of 103-2)

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 1.5 hours

-

Molar Ratio : 1:3.9 (103-2 : NaSH·H₂O)

After completion, the mixture is quenched in water (340 mL), precipitating a yellow solid. The crude product is purified via dissolution in ethyl acetate, followed by washing with saturated brine and water, drying over anhydrous sodium sulfate, and solvent evaporation.

Yield and Scalability

This method achieves a yield of 76% (8.3 g from 12.0 g of 103-2). Scalability is demonstrated at the 58.4 mmol scale, with consistent yields reported in patent CN113493438.

Comparative Analysis of Methods

Critical Evaluation of Synthetic Efficiency

The cyclocondensation method is superior in terms of yield and procedural clarity. However, the reliance on (E)-3-amino-2-(2-chloroacetyl)-2-butenoic acid ethyl ester—a compound requiring multi-step synthesis—limits accessibility. In contrast, Gewald-type reactions utilize readily available reagents but necessitate further research to adapt to hydroxylated products.

Industrial and Environmental Considerations

Solvent and Waste Management

-

Ethanol Utilization : The primary method uses ethanol, a low-toxicity solvent, but generates aqueous waste containing sulfide ions, requiring neutralization before disposal.

-

Atom Economy : The cyclocondensation exhibits moderate atom economy (62%), with sulfur incorporation being the major efficiency driver.

化学反応の分析

Types of Reactions

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

科学的研究の応用

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

作用機序

The mechanism of action of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and disrupt microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

類似化合物との比較

Structural and Functional Differences

Ester Group Variation :

- The ethyl ester in the target compound (C₈H₁₀O₃S) provides slightly higher lipophilicity compared to the methyl ester in Mthis compound (C₇H₈O₃S). This difference impacts solubility in polar solvents .

Hydroxyl vs.

Substituent Effects on the Thiophene Ring: Electron-withdrawing groups (e.g., -Cl in Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) enhance stability and alter electronic properties, making such derivatives suitable for electrophilic substitution reactions . Bulky groups (e.g., cyclohexylphenyl in Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) reduce molecular symmetry, affecting crystallization and solubility .

Functionalization Potential: The chlorosulfonyl group in Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate allows for further derivatization, such as nucleophilic substitution, expanding its utility in polymer chemistry .

生物活性

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (EMT) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of both a hydroxyl group (-OH) and an ester group (-COOEt) contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

EMT has demonstrated significant antimicrobial properties, particularly against various bacterial strains. Studies indicate that it can disrupt microbial cell membranes, leading to cell death. The compound's ability to modulate enzyme activity also plays a crucial role in its antimicrobial effects.

Table 1: Antimicrobial Activity of EMT Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 16 µg/mL | Disruption of membrane potential |

Anticancer Properties

Research has also explored EMT's potential as an anticancer agent. In vitro studies have shown that EMT can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's interaction with cellular receptors involved in growth factor signaling is believed to contribute to its anticancer effects .

Case Study: EMT in Cancer Treatment

A study published in the Journal of Medicinal Chemistry investigated the effects of EMT on human breast cancer cells (MCF-7). The results indicated that treatment with EMT led to a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer management .

The biological activities of EMT can be attributed to several mechanisms:

- Enzyme Modulation : EMT interacts with various enzymes, influencing metabolic pathways that are critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : The compound binds to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : EMT's hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis .

Synthetic Routes and Applications

EMT serves as a valuable building block in organic synthesis, particularly in the development of more complex thiophene derivatives. Its unique functional groups enable diverse synthetic pathways, including alkylation and cyclization reactions that yield novel compounds with enhanced biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors followed by esterification. Key optimizations include:

- Temperature control : Sensitive steps (e.g., coupling reactions) performed at 0–5°C to minimize side reactions.

- Solvent selection : Anhydrous THF or DCM improves reaction homogeneity.

- Catalysts : DMAP (4-dimethylaminopyridine) enhances esterification efficiency.

- Purification : Gradient column chromatography (hexane/ethyl acetate) achieves >95% purity.

- Studies report 20% yield improvements under inert atmospheres (N₂/Ar) and slow reagent addition .

- Table 1 : Optimization parameters from analogous syntheses:

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | THF | 25 | None | 65 |

| Esterification | DCM | 0 | DMAP | 82 |

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 215.05).

- Crystallography : X-ray diffraction refined via SHELXL resolves absolute configuration and hydrogen-bonding networks. Cross-validation with DFT-calculated NMR shifts reduces spectral ambiguity .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. anti-inflammatory effects) be resolved for derivatives of this compound?

- Methodological Answer :

- Standardized assays : Replicate studies under fixed conditions (e.g., pH 7.4, 25°C) to minimize protocol variability.

- Structural analogs : Synthesize derivatives with isolated substituents (e.g., nitro vs. methoxy groups) to isolate electronic/steric effects (see Table 2) .

- Orthogonal validation : Use surface plasmon resonance (SPR) for binding affinity and fluorescence-based assays for functional activity.

- Stability testing : LC-MS monitors degradation during assays to exclude false negatives.

- Table 2 : Substituent effects on biological activity (IC₅₀, μM):

| Substituent | Enzyme Inhibition | Anti-inflammatory Activity |

|---|---|---|

| -NO₂ | 12 ± 2 | 45 ± 5 |

| -OCH₃ | 35 ± 4 | 18 ± 3 |

Q. What computational strategies predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G* basis sets model HOMO-LUMO gaps to identify reactive sites.

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2).

- QSAR models : Train on datasets linking Hammett σ/π parameters to activity .

- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories.

Q. How can oxidative degradation during storage be mitigated?

- Methodological Answer :

- Storage : Amber vials under Ar at -20°C.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) or formulate with β-cyclodextrin.

- Monitoring : Monthly HPLC stability checks (40°C/75% RH for accelerated aging).

- Safety : Follow SDS guidelines for PPE (gloves, goggles) and secondary containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。